(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
Description
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 4-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-19-8-4-16(5-9-19)21-14-18(23-30-21)15-29-22(25)17-6-10-20(11-7-17)31(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZPIYOAZYJWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of a pyrrolidine derivative.
Esterification to Form the Benzoate: The final step involves the esterification of the intermediate with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the isoxazole ring, converting it to an isoxazoline.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted benzoates and sulfonamides.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in cancer treatment. Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth.
Case Study: Anticancer Activity
A study highlighted the synthesis of various isoxazole derivatives, including (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate, which were evaluated against multiple cancer cell lines. The results demonstrated a notable inhibition of cell proliferation, suggesting potential use as an anticancer agent .
Neuropharmacology
Research has also focused on the neuropharmacological effects of this compound. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for treating neurological disorders.
Case Study: Neuroprotective Effects
In vitro studies assessed the neuroprotective properties of the compound against oxidative stress-induced neuronal cell death. The findings indicated that it could mitigate neuronal damage, supporting its potential use in neurodegenerative diseases .
Anti-inflammatory Properties
The compound's sulfonamide group may confer anti-inflammatory effects, which are being explored for treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Mediators
Experimental models have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Data Tables
Mechanism of Action
The mechanism of action of (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isoxazole ring and sulfonyl group are known to interact with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate: Unique due to its combination of functional groups.
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(morpholin-1-ylsulfonyl)benzoate: Similar structure but with a morpholine ring instead of pyrrolidine.
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(piperidin-1-ylsulfonyl)benzoate: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Biological Activity
The compound (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a novel synthetic molecule that has garnered attention for its potential biological activities. Its structural complexity and the presence of multiple functional groups suggest a wide range of pharmacological applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article will explore the biological activity of this compound through a synthesis of available research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 441.5 g/mol. It features an isoxazole ring and a pyrrolidine sulfonamide moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
- Antitumor Activity
- Anti-inflammatory Properties
- Antimicrobial Effects
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor activity of several isoxazole derivatives in vitro using breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound was tested for its ability to reduce nitric oxide production in macrophages. The results showed a significant reduction in NO levels, highlighting its potential as an anti-inflammatory agent.
Data Tables
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under reflux in dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .
- Sulfonylation : Reaction of the benzoate intermediate with pyrrolidine-1-sulfonyl chloride in the presence of a base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C to avoid side reactions .
- Esterification : Use of coupling agents (e.g., DCC/DMAP) to link the isoxazole and sulfonyl benzoate moieties .
Reaction monitoring via TLC or HPLC is critical to optimize yields (>70% reported in analogous syntheses) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Combine analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl at isoxazole C5, pyrrolidine sulfonyl at benzoate C4) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~499.16 g/mol) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives (e.g., related pyrazole-sulfonamide structures) .
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution for minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing ISO 20776-1 guidelines .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits (IC₅₀ values compared to celecoxib) .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can contradictory data in biological activity reports be resolved?
- Methodological Answer : Address discrepancies via:
- Purity validation : Re-analyze compound batches using elemental analysis (C, H, N, S) and HPLC-MS to rule out impurities .
- Assay standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and replicate experiments across independent labs .
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., COX-2 active site) and validate via SPR or ITC .
Q. What experimental strategies are recommended for stability studies under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS over 72 hours .
- Plasma stability : Incubate with human plasma (37°C, 24h), quench with acetonitrile, and quantify parent compound .
- Light/heat stability : Expose solid/liquid samples to 40°C/75% RH or UV light (ICH Q1B guidelines) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design a SAR library by modifying:
- Isoxazole substituents : Replace 4-methoxyphenyl with halogenated (e.g., 4-fluorophenyl) or electron-withdrawing groups .
- Sulfonamide group : Substitute pyrrolidine with piperidine or morpholine to alter hydrophobicity/H-bonding .
- Ester linkage : Replace methyl ester with ethyl or tert-butyl to assess metabolic stability .
Evaluate changes via bioassays and computational models (e.g., molecular dynamics simulations) .
Q. What methodologies are effective for studying environmental fate and ecotoxicological impacts?
- Methodological Answer : Follow ISO 14507 guidelines:
- Degradation studies : Hydrolysis (pH 4–9), photolysis (UV light, λ >290 nm), and biodegradation (OECD 301D) .
- Bioaccumulation : Measure logP values (e.g., shake-flask method) and model BCF using EPI Suite .
- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
